molecular formula C10H12O3 B13587515 Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate

Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate

Cat. No.: B13587515
M. Wt: 180.20 g/mol
InChI Key: WOFOKKBMZGPDNC-UHFFFAOYSA-N
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Description

Methyl 8-oxotricyclo[3.2.1.0²,⁷]octane-1-carboxylate is a tricyclic organic compound characterized by a rigid bicyclo[3.2.1]octane core fused with an additional oxygenated bridge, forming a unique steric and electronic environment. The compound features a methyl ester group at position 1 and a ketone at position 8 (Figure 1). Its molecular formula is C₁₃H₂₁NO₃, with a molecular weight of 239.32 g/mol . The tricyclic framework imposes significant steric constraints, influencing its reactivity and physical properties, such as solubility and melting point.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 8-oxotricyclo[3.2.1.02,7]octane-1-carboxylate

InChI

InChI=1S/C10H12O3/c1-13-9(12)10-6-3-2-5(8(10)11)4-7(6)10/h5-7H,2-4H2,1H3

InChI Key

WOFOKKBMZGPDNC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12C3C1CC(C2=O)CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the tricyclic core structure. This is followed by oxidation and esterification reactions to introduce the oxo and carboxylate functional groups, respectively. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in various ester or amide derivatives.

Scientific Research Applications

Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Research explores its potential as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological responses, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Research Findings and Contradictions

  • Synthetic Challenges: highlights difficulties in predicting reaction outcomes for structurally complex bicyclic esters, where minor substituent changes (e.g., bromo vs. phenyl groups) drastically alter reactivity .
  • Contradictory Solubility Data: While reports good solubility of bicyclo[2.2.2]octane derivatives in DCM, notes precipitation issues in similar solvents for azabicyclo analogues, suggesting solvent choice is critical .

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